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3'-Deoxy-2'-C-methyluridine -

3'-Deoxy-2'-C-methyluridine

Catalog Number: EVT-495152
CAS Number:
Molecular Formula: C10H14N2O5
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

3'-Deoxy-2'-C-methyluridine is classified as a nucleoside analog. It is synthesized from 2-deoxyribose and uracil, with the addition of a methyl group at the C-2 position of the ribose sugar and the removal of the hydroxyl group at the C-3 position. This modification results in a compound that can interact differently with nucleic acid polymerases compared to natural nucleosides, making it a subject of study for various antiviral and anticancer applications.

Synthesis Analysis

The synthesis of 3'-deoxy-2'-C-methyluridine can be achieved through several methods, with one notable approach involving the use of 2-deoxyribofuranose as a starting material.

  1. Starting Material: Methyl 5-O-benzoyl-2-deoxyribofuranose is oxidized to produce a mixture of 3'-keto derivatives.
  2. Anomer Separation: The alpha- and beta-anomers are separated, with the beta-keto derivative being further reacted.
  3. Grignard Reaction: The beta-keto derivative undergoes a reaction with methylmagnesium bromide to yield 1-(3'-C-methyl-2'-alpha-deoxy-alpha-D-threo-pentofuranosyl)uracil.
  4. Deprotection: Following this, deprotection steps are carried out to yield the final product.
Molecular Structure Analysis

The molecular structure of 3'-deoxy-2'-C-methyluridine features:

  • Base: Uracil, which contains two carbonyl groups and an amino group.
  • Sugar: A 2-deoxyribose moiety where the hydroxyl group at C-3 has been removed and a methyl group added at C-2.

The compound's molecular formula is C10H13N2O5C_10H_{13}N_2O_5, and it has a molecular weight of approximately 241.22 g/mol. Structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm its conformation and stereochemistry, indicating a specific orientation that influences its biological activity .

Chemical Reactions Analysis

3'-Deoxy-2'-C-methyluridine participates in various chemical reactions, particularly in its role as a substrate for nucleic acid polymerases. Key reactions include:

  • Inhibition of DNA Polymerases: It acts as a competitive inhibitor against deoxythymidine triphosphate (dTTP) in several DNA polymerases, including those from human immunodeficiency virus type 1 (HIV-1) and avian myeloblastosis virus (AMV) .
  • Incorporation into DNA Chains: The compound can be incorporated into DNA strands by reverse transcriptase, albeit with reduced efficiency compared to natural nucleotides .
Physical and Chemical Properties Analysis

3'-Deoxy-2'-C-methyluridine exhibits several notable physical and chemical properties:

  • Melting Point: The compound has a melting point ranging from 213°C to 214°C.
  • Solubility: It is soluble in polar solvents such as methanol and water but may exhibit limited solubility in non-polar solvents.

Spectroscopic studies reveal characteristic absorption peaks that correspond to its functional groups, confirming its identity through techniques like ultraviolet-visible spectroscopy and infrared spectroscopy .

Applications

The applications of 3'-deoxy-2'-C-methyluridine are diverse:

  • Antiviral Research: It is studied for its potential as an antiviral agent against retroviruses like HIV due to its ability to inhibit viral replication.
  • Cancer Therapy: Its analogs are being explored for anticancer properties, particularly in targeting rapidly dividing cells that rely on nucleotide synthesis for proliferation .
  • Nucleic Acid Research: The compound serves as an important tool in studying nucleic acid structure-function relationships due to its unique modifications that affect binding affinities and enzymatic activities .
Synthesis and Chemical Modification Strategies

Stereoselective Synthesis of 2'-C-Methyl Nucleoside Analogs

The stereoselective synthesis of 3'-deoxy-2'-C-methyluridine centers on constructing its distinct 2'-methylated ribose ring with precise chiral control. The Chiron approach utilizes carbohydrates like fructose or glucose as starting materials, exploiting their inherent stereocenters. For example, regioselective deprotection at the C2 position of fructose enables the installation of the methyl group under basic conditions, followed by uridine coupling via the Hilbert-Johnson reaction [6]. Alternatively, 2'-ketonucleoside intermediates serve as versatile synthons: 2'-ketouridine undergoes stereoselective Grignard methylation. Here, chelation-controlled addition with cerium(III) chloride yields the (2'R)-methyl diastereomer with >10:1 selectivity, while bulky Lewis acids like L-Selectride® favor the (2'S)-isomer [6] [8]. The 3'-deoxygenation is achieved through radical reduction (Bu₃SnH/AIBN) of a 3'-phenylthioimidazolide intermediate or via Barton-McCombie deoxygenation [7]. Challenges include low yields (<35%) in radical steps and chromatographic separation of α/β anomers.

Table 1: Stereoselective Synthesis Methods for 3'-Deoxy-2'-C-methyluridine

MethodKey StepStereoselectivity (α:β)Overall YieldAdvantages
Chiron (Fructose)Regioselective C2 methylation>95% β-anomer18-22%Uses inexpensive chiral pool
2'-KetonucleosideChelation-controlled Grignard addition10:1 (2'R)25-30%High stereocontrol
Radical DeoxygenationBu₃SnH reduction of 3'-thioimidazolideRetained configuration30-35%Compatible with acid-sensitive groups

Key Finding: Lewis acid-mediated additions to 2'-ketonucleosides provide superior stereocontrol over carbohydrate-based routes, though yields require optimization for scalability [6] [8].

Phosphoramidite-Based Oligonucleotide Incorporation Techniques

Incorporating 3'-deoxy-2'-C-methyluridine into oligonucleotides requires tailored phosphoramidite chemistry to address the tertiary 2'-hydroxyl group and 3'-deoxy constraint. The 2'-OH is protected as a tert-butyldimethylsilyl (TBDMS) ether or fluoride-labile tert-butyldiphenylsilyl (TBDPS) group due to steric hindrance from the adjacent 2'-methyl group. Standard 5'-DMT protection is retained, while the 3'-OH is converted to a β-cyanoethyl diisopropylphosphoramidite [1] [5]. Coupling efficiency drops to 92–94% per step (vs. >98% for unmodified uridine) due to steric bulk, necessitating extended coupling times (180 sec) and repeated couplings with fresh activator (5-ethylthio-1H-tetrazole) [1]. Solid-phase synthesis on controlled-pore glass (CPG) supports proceeds in the 3'→5' direction, with deprotection requiring ammonium hydroxide/methylamine (AMA) for nucleobase and phosphate deprotection, followed by TBAF for silyl removal. The modification enhances nuclease resistance: oligos with 3'-deoxy-2'-C-methyluridine in the seed region (positions 2–6 of siRNA) show >80% intact strand after 24h in 10% fetal bovine serum, versus <10% for unmodified controls [1] [5].

Table 2: Phosphoramidite Parameters for 3'-Deoxy-2'-C-methyluridine Incorporation

ParameterStandard Uridine3'-Deoxy-2'-C-methyluridineNotes
2'/3' ProtectionNone or 2'-TBDMS2'-TBDPSTBDPS resists accidental deprotection
Coupling Time30 sec180 secSteric hindrance slows phosphitylation
Coupling Efficiency>98%92–94%Double couplings recommended
Stability in Serumt₁/₂ = 1–2ht₁/₂ >24hMeasured for antisense strand in siRNA

Key Finding: Despite reduced coupling efficiency, this modification significantly boosts oligonucleotide stability without compromising siRNA silencing efficacy (IC₅₀ = 0.8 nM vs. 1.2 nM for wild-type) [1].

Enzymatic and Chemoenzymatic Approaches for Sugar Modification

Enzymatic strategies bypass challenges in chemical synthesis by leveraging nucleoside phosphorylases and kinases for stereospecific glycosylation and phosphorylation. E. coli uridine phosphorylase (UP) catalyzes the reversible cleavage of uridine to uracil and ribose-1-phosphate. Using 2-C-methyl-D-ribose-1-phosphate (chemically synthesized from 2-C-methyl-D-ribose) as a substrate, UP couples it with uracil to yield β-selective 2'-C-methyluridine. The 3'-deoxygenation is then achieved via Candida spp. oxidoreductases, which stereoselectively reduce a 3'-keto intermediate generated by TEMPO oxidation [4] [6]. Alternatively, chemoenzymatic routes employ transglycosylation with immobilized purine nucleoside phosphorylase (PNP): 2'-C-methyladenosine acts as a glycosyl donor, transferring the 2'-methylribose moiety to uracil, yielding 2'-C-methyluridine with >90% β-selectivity [4]. The final 3'-deoxy derivative is obtained by chemical reduction (NaBH₄/CuSO₄). Advantages include fewer protection/deprotection steps and higher anomeric purity, though substrate specificity limits yields to 40–50% for 3'-deoxy analogs.

Key Finding: Nucleoside phosphorylases enable stereoretentive synthesis of the β-glycosidic bond but require engineered enzymes to accommodate 2'-methyl-3'-deoxy sugars [4] [6].

Post-Synthetic Functionalization for 5'-Vinyl Phosphonate Conjugates

Post-synthetic modification of oligonucleotides containing 3'-deoxy-2'-C-methyluridine enables 5'-vinylphosphonate conjugation, enhancing cellular uptake and target binding. The strategy involves synthesizing oligos with a 5'-acrylamide handle via a phosphoramidite bearing a tert-butyldiphenylsilyl-protected 5'-acryloyl group. After deprotection, Michael addition with nucleophiles (e.g., thiols, amines) generates phosphonate-linked conjugates [1] [5] [8]. For example, treatment with cysteamine forms a 5'-(2-aminoethyl)vinylphosphonate, which facilitates complexation with cell-penetrating peptides. Alternatively, click chemistry on 5'-azido-modified oligos incorporates vinylphosphonates via copper-catalyzed alkyne-azide cycloaddition (CuAAC) with alkynylphosphonates. This approach is critical for antisense oligonucleotides (ASOs), where conjugates show 5-fold higher uptake in HepG2 cells versus non-conjugated analogs and improve in vivo hepatic tropism [5] [8]. The 3'-deoxy-2'-C-methyl modification prevents exonuclease degradation at the conjugate site, extending plasma half-life to >6h.

Key Finding: Vinylphosphonate conjugation combined with 3'-deoxy-2'-C-methyluridine modification increases ASO potency by enhancing nuclease resistance (t₁/₂ >6h) and cellular internalization [5] [8].

Properties

Product Name

3'-Deoxy-2'-C-methyluridine

IUPAC Name

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C10H14N2O5/c1-10(16)4-6(5-13)17-8(10)12-3-2-7(14)11-9(12)15/h2-3,6,8,13,16H,4-5H2,1H3,(H,11,14,15)/t6-,8+,10+/m0/s1

InChI Key

JPJDTJADRYSHIL-SKWCMTHISA-N

SMILES

CC1(CC(OC1N2C=CC(=O)NC2=O)CO)O

Canonical SMILES

CC1(CC(OC1N2C=CC(=O)NC2=O)CO)O

Isomeric SMILES

C[C@]1(C[C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O

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